

validation of analytical methods lisinopril dihydrate ICH

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Compound Focus: Lisinopril dihydrate

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Understanding the Regulatory Framework: ICH Q2(R2)

The **ICH Q2(R2)** guideline, effective from 2024, provides a modernized framework for the validation of analytical procedures. It has been revised to include newer technologies and to align with **ICH Q14** on Analytical Procedure Development [1]. The following table summarizes the key validation characteristics you need to consider [2] [1].

Performance Characteristic	Definition & Purpose	Typical Acceptance Criteria (Examples)
Accuracy	Closeness between a measured value and a known true value.	Recovery of 98-102% for drug substance.

| **Precision** (Repeatability) | Degree of agreement among independent test results under stipulated conditions. | RSD < 2% for assay of drug substance. | | **Specificity** | Ability to assess the analyte clearly in the presence of other components. | No interference from excipients, degradation products. | | **Detection Limit (DL)** | Lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 2 or 3. | | **Quantitation Limit (QL)** | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 . | | **Working Range** | Interval from upper to lower concentration with suitable precision, accuracy, and linearity. | Confirmed by Suitability of Calibration Model & QL

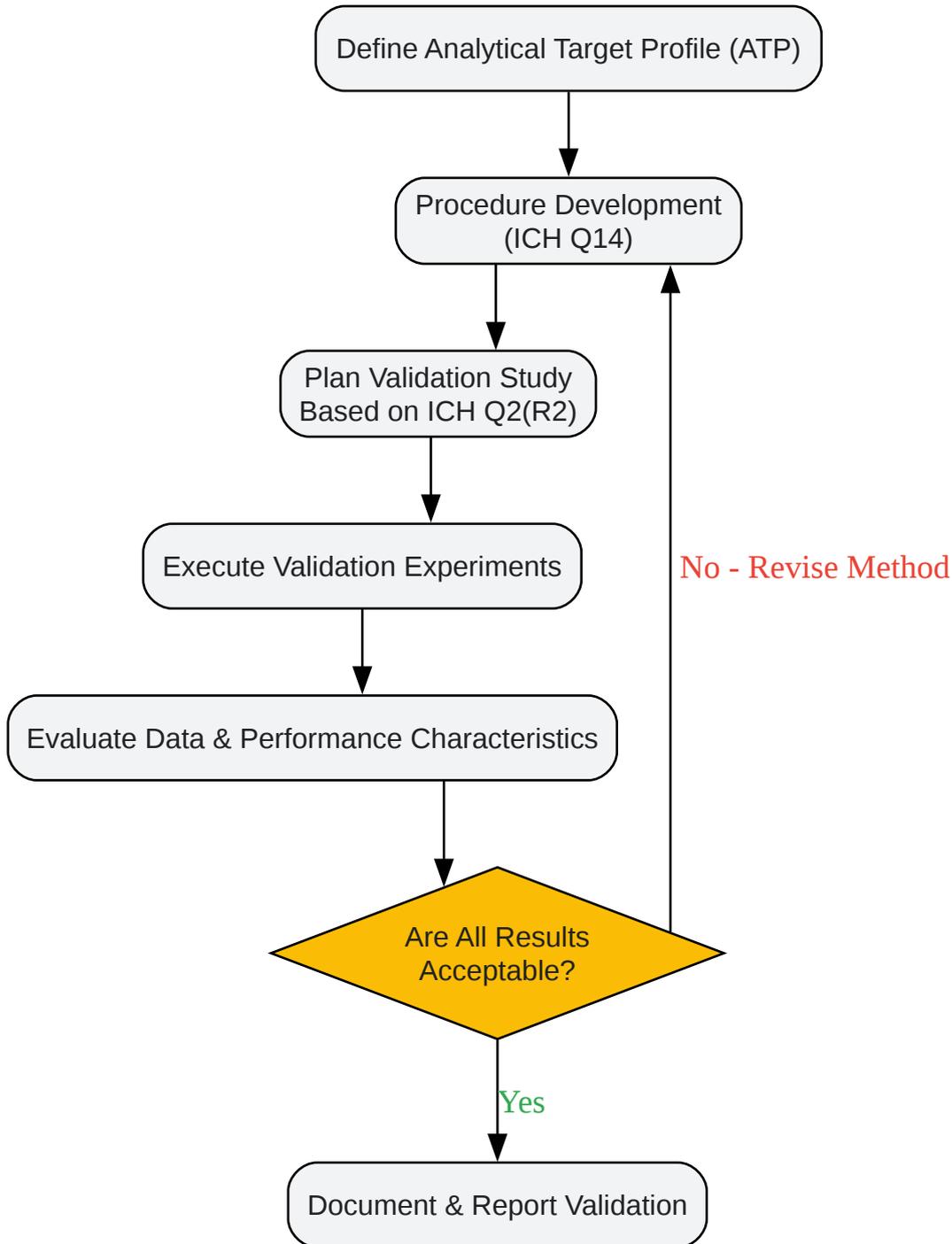
verification. | | **Reportable Range** | The range of results an analytical procedure can reliably produce, derived from the Working Range and sample preparation. | Defined by the validated method scope. |

Application to Lisinopril: A Research Example

A 2020 study developed and validated an RP-HPLC method for determining lisinopril in full and split tablets [3]. This serves as a practical example of applying ICH principles, though you must ensure your protocol meets the latest Q2(R2) requirements.

The general workflow for developing and validating an analytical procedure can be visualized as a logical sequence of stages, from definition to reporting. The diagram below outlines this lifecycle.

Analytical Procedure Lifecycle



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Suggested Experimental Protocol & Workflow

Based on the general principles and the referenced study, here is a detailed protocol for a hypothetical **Lisinopril Dihydrate Assay by RP-HPLC**, structured to meet ICH Q2(R2) requirements.

1. Method Summary An RP-HPLC method with UV detection for the assay of **lisinopril dihydrate** in drug substance. The method should be validated for the characteristics listed in the table above.

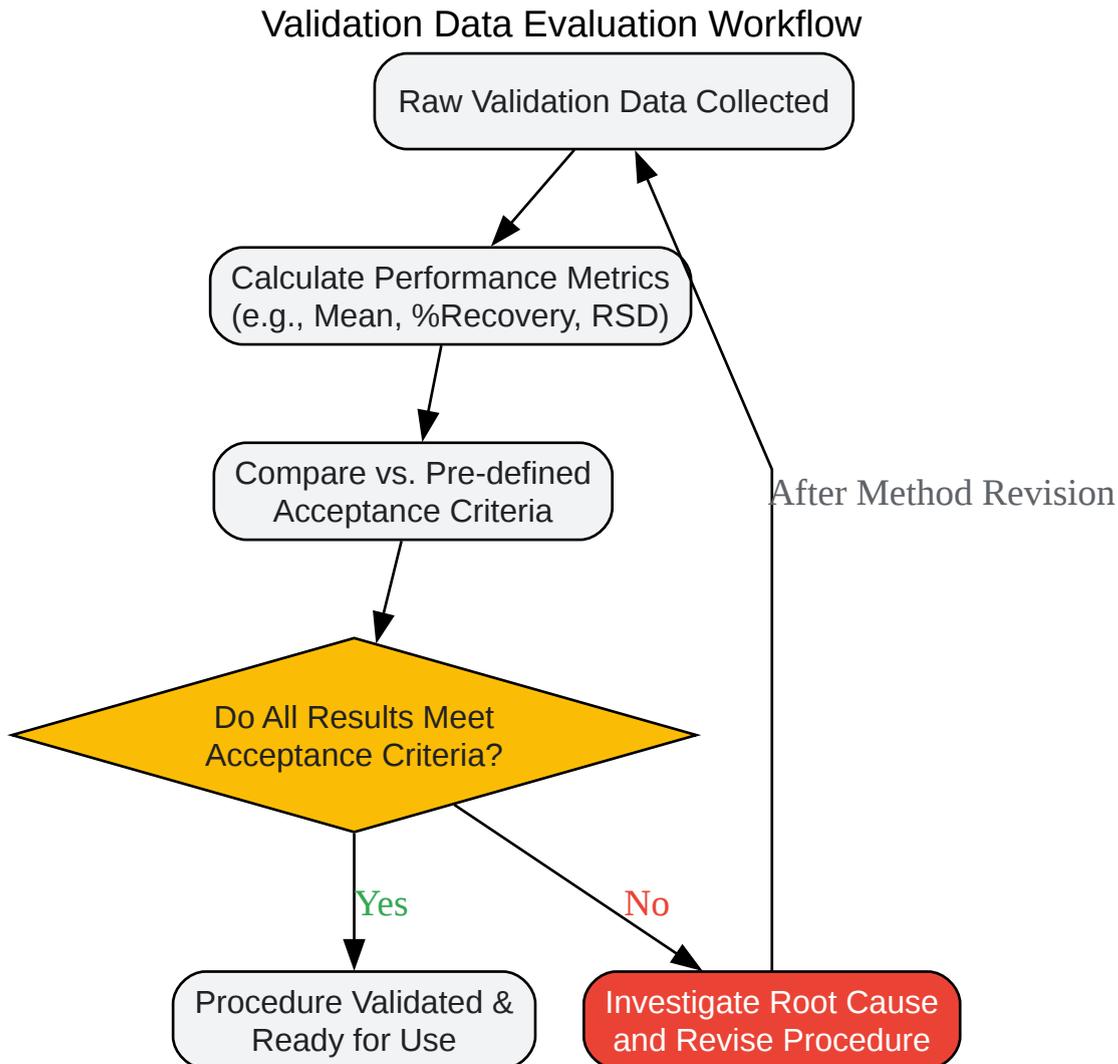
2. Experimental Conditions (Example) * **Chromatograph:** RP-HPLC system with UV/VIS detector. * **Column:** C18 (e.g., 250 mm x 4.6 mm, 5 μ m). * **Mobile Phase:** Phosphate buffer (e.g., pH 6.0) and Acetonitrile in a specified gradient or isocratic mode. * **Flow Rate:** e.g., 1.0 mL/min. * **Detection Wavelength:** e.g., 215 nm. * **Column Temperature:** e.g., 30°C. * **Injection Volume:** e.g., 20 μ L. * **Sample Solvent:** Diluent compatible with mobile phase (e.g., water or mobile phase).

3. Detailed Validation Experiments

Validation Characteristic	Protocol & Methodology
Specificity	Prepare solutions of lisinopril, known impurities, excipients, and forced degradation products (acid, base, oxidative, thermal, photolytic stress). Inject all solutions. The method should demonstrate no interference at the lisinopril retention time.
Working Range & Linearity	Prepare a minimum of 5 concentrations of lisinopril standard solution from below QL to above the expected test concentration (e.g., 50% to 150% of target). Inject each concentration in duplicate. Plot peak response vs. concentration. Determine the suitable calibration model (e.g., linear) and verify the Lower Range Limit.
Accuracy	Perform a recovery study by spiking known amounts of lisinopril dihydrate reference standard into a placebo mixture at, e.g., 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery and RSD.

| **Precision | Repeatability:** Analyze six independent sample preparations at 100% of the test concentration by the same analyst on the same day. Calculate the %RSD of the assay results. **Intermediate Precision:** Repeat the repeatability study on a different day, with a different analyst, and/or using a different HPLC instrument. Combine results to assess inter-day and inter-analyst RSD. |

The decision-making process for evaluating the validation data against pre-defined acceptance criteria is critical. The following flowchart illustrates this key step.



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